molecular formula C6H3ClN2O4 B13803000 4-Nitro-1-oxo-1lambda~5~-pyridine-2-carbonyl chloride CAS No. 57948-55-7

4-Nitro-1-oxo-1lambda~5~-pyridine-2-carbonyl chloride

Cat. No.: B13803000
CAS No.: 57948-55-7
M. Wt: 202.55 g/mol
InChI Key: KQCBMLQHJTWRKM-UHFFFAOYSA-N
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Description

4-Nitro-1-oxo-1lambda~5~-pyridine-2-carbonyl chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a nitro group at the 4-position, an oxo group at the 1-position, and a carbonyl chloride group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1-oxo-1lambda~5~-pyridine-2-carbonyl chloride typically involves the nitration of pyridine derivatives followed by oxidation and chlorination steps. One common method involves the nitration of pyridine to form 4-nitropyridine, which is then oxidized to 4-nitropyridine N-oxide. The final step involves the reaction of 4-nitropyridine N-oxide with thionyl chloride to introduce the carbonyl chloride group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1-oxo-1lambda~5~-pyridine-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo further oxidation to form more complex derivatives.

Common Reagents and Conditions

    Substitution: Reagents like amines, alcohols, and thiols under mild to moderate conditions.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., lithium aluminum hydride).

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Amides, Esters, and Thioesters: Formed from substitution reactions.

    Amino Derivatives: Formed from reduction of the nitro group.

    Oxidized Derivatives: Formed from further oxidation reactions.

Scientific Research Applications

4-Nitro-1-oxo-1lambda~5~-pyridine-2-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-1-oxo-1lambda~5~-pyridine-2-carbonyl chloride depends on its specific application and the nature of its derivatives. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

    4-Nitropyridine N-oxide: Similar structure but lacks the carbonyl chloride group.

    4-Nitropyridine: Lacks both the oxo and carbonyl chloride groups.

    Pyridine-2-carbonyl chloride: Lacks the nitro group.

Uniqueness

4-Nitro-1-oxo-1lambda~5~-pyridine-2-carbonyl chloride is unique due to the combination of functional groups present on the pyridine ring.

Properties

CAS No.

57948-55-7

Molecular Formula

C6H3ClN2O4

Molecular Weight

202.55 g/mol

IUPAC Name

4-nitro-1-oxidopyridin-1-ium-2-carbonyl chloride

InChI

InChI=1S/C6H3ClN2O4/c7-6(10)5-3-4(9(12)13)1-2-8(5)11/h1-3H

InChI Key

KQCBMLQHJTWRKM-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=C(C=C1[N+](=O)[O-])C(=O)Cl)[O-]

Origin of Product

United States

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